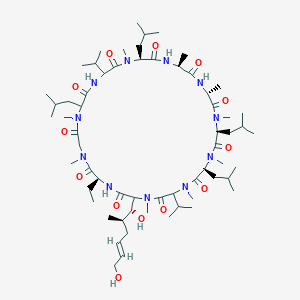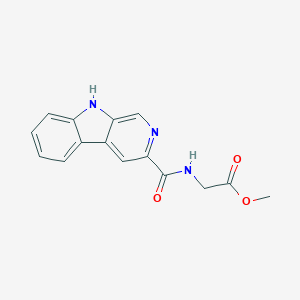
Glycinamide-beta-carboline-3-carboxylate methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycinamide-beta-carboline-3-carboxylate methyl ester (GBCM) is a synthetic compound that has been extensively studied in the field of neuroscience and pharmacology. This molecule is a derivative of beta-carbolines, which are naturally occurring compounds found in various plant species. GBCM has been shown to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of Glycinamide-beta-carboline-3-carboxylate methyl ester is not fully understood. However, it has been suggested that Glycinamide-beta-carboline-3-carboxylate methyl ester exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Glycinamide-beta-carboline-3-carboxylate methyl ester in lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animals. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have low toxicity and no reported side effects. However, one of the limitations of using Glycinamide-beta-carboline-3-carboxylate methyl ester is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Glycinamide-beta-carboline-3-carboxylate methyl ester. One potential area of research is the development of Glycinamide-beta-carboline-3-carboxylate methyl ester-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of Glycinamide-beta-carboline-3-carboxylate methyl ester. Additionally, further studies are needed to determine the optimal dosage and administration of Glycinamide-beta-carboline-3-carboxylate methyl ester in animal models.
Métodos De Síntesis
Glycinamide-beta-carboline-3-carboxylate methyl ester is synthesized by the reaction of glycine with beta-carboline-3-carboxylic acid, which is then esterified with methanol. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of Glycinamide-beta-carboline-3-carboxylate methyl ester can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Glycinamide-beta-carboline-3-carboxylate methyl ester has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to enhance cognitive function and memory in animal models.
Propiedades
Número CAS |
100009-01-6 |
|---|---|
Nombre del producto |
Glycinamide-beta-carboline-3-carboxylate methyl ester |
Fórmula molecular |
C15H13N3O3 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
methyl 2-(9H-pyrido[3,4-b]indole-3-carbonylamino)acetate |
InChI |
InChI=1S/C15H13N3O3/c1-21-14(19)8-17-15(20)12-6-10-9-4-2-3-5-11(9)18-13(10)7-16-12/h2-7,18H,8H2,1H3,(H,17,20) |
Clave InChI |
KRSQNSNAAQYQQW-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
SMILES canónico |
COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Otros números CAS |
100009-01-6 |
Sinónimos |
Gly-b-CCME glycinamide-beta-carboline-3-carboxylate methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



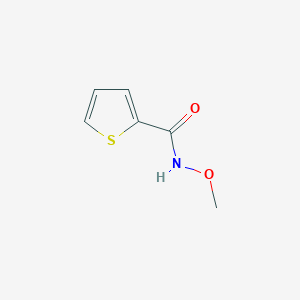
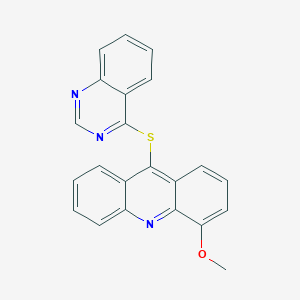
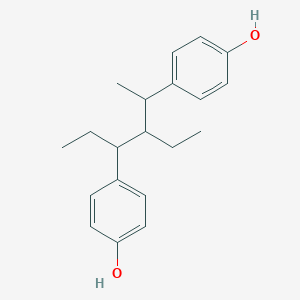
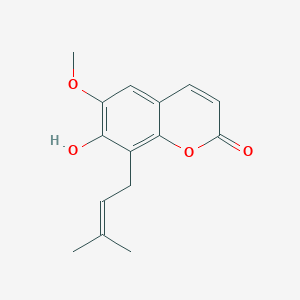
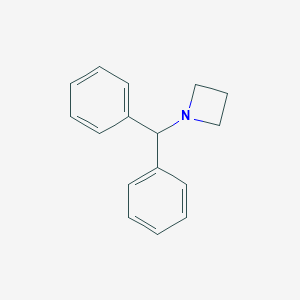
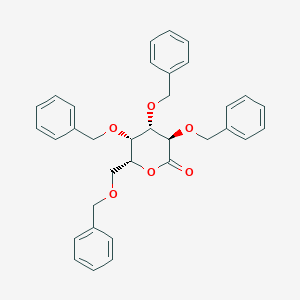
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)






